N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
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Overview
Description
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethyl group attached to both the nitrogen atom and the carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline typically involves a multi-step process. One common method is the one-pot synthesis, which combines the reduction of nitro aromatic compounds with the N-alkylation of aromatic amines. For example, nitrobenzene can be reduced to aniline using hydrogen generated from the aqueous-phase reforming of ethanol. The resulting aniline is then alkylated with ethyl groups to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or platinum are often employed to facilitate the hydrogenation and alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines, which can then be further modified.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Sensors: Utilized in the development of chemical sensors for detecting specific analytes.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-ethylaniline: A simpler analog with similar alkylation but lacking the carbazole moiety.
9-ethylcarbazole: Contains the carbazole structure but without the additional N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino] group.
Uniqueness
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is unique due to its combined structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and catalysis .
Properties
Molecular Formula |
C23H23N3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17- |
InChI Key |
IPCPWEQNRXADBE-ULJHMMPZSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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